molecular formula C8H12ClNO2 B1396291 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1181455-29-7

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1396291
CAS No.: 1181455-29-7
M. Wt: 189.64 g/mol
InChI Key: GGNDOYMLHSSLSR-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic Nomenclature and Molecular Descriptors

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is a pyrrolidine derivative with a carbonyl chloride substituent. Its systematic IUPAC name derives from the parent pyrrolidine ring, modified by substituents at positions 1 and 3. Key structural features include:

Descriptor Value/Description
IUPAC Name 5-Oxo-1-propan-2-ylpyrrolidine-3-carbonyl chloride
CAS Registry Number 1181455-29-7
Molecular Formula C₈H₁₂ClNO₂
Molecular Weight 189.64 g/mol
SMILES Notation CC(C)N1CC(CC1=O)C(=O)Cl
InChI Key GGNDOYMLHSSLSR-UHFFFAOYSA-N

The molecule consists of a pyrrolidine ring (five-membered nitrogen-containing heterocycle) with an isopropyl group at position 1, a ketone (5-oxo) at position 5, and a carbonyl chloride group at position 3.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited in publicly available databases. However, related pyrrolidine derivatives often exhibit conformational flexibility due to the ring’s torsional degrees of freedom. Key insights include:

  • Pyrrolidine Ring Conformation : The pyrrolidine ring typically adopts an envelope conformation, with the carbonyl groups influencing electron distribution and steric interactions.
  • Substituent Orientation : The isopropyl group at position 1 and the carbonyl chloride at position 3 likely adopt anti-periplanar arrangements to minimize steric strain, as observed in similar pyrrolidine derivatives.

While no CCDC (Cambridge Crystallographic Data Centre) entries exist for this compound, computational modeling (e.g., DFT-based geometry optimization) could provide insights into its preferred conformations.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Spectroscopic data for this compound are inferred from analogous pyrrolidine derivatives and theoretical models:

FT-IR Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹) Source
Carbonyl Chloride (C=O) ~1700–1750 (strong, sharp peak)
Ketone (C=O) ~1650–1700 (moderate intensity)
C–Cl Stretch ~600–800 (medium intensity)

The carbonyl chloride group dominates the IR spectrum due to its strong absorption.

¹H NMR and ¹³C NMR
Proton Environment Chemical Shift (δ, ppm) Assignment
Pyrrolidine CH₂ (adjacent to N) ~3.5–4.0 (multiplet) N–CH₂–C=O
Isopropyl CH₃ ~1.0–1.2 (doublet) (CH₃)₂CH–N
Ketone-Adjacent CH₂ ~2.5–2.8 (multiplet) C=O–CH₂–CH₂
Carbon Environment Chemical Shift (δ, ppm) Assignment
Carbonyl Chloride (C=O) ~165–170 (¹³C NMR) O=C–Cl
Ketone (C=O) ~205–210 (¹³C NMR) C=O in pyrrolidine ring

NMR data align with pyrrolidine derivatives, where deshielding effects from electronegative groups (Cl, O) shift signals upfield or downfield.

UV-Vis Spectroscopy

The molecule is expected to exhibit weak absorption in the UV region due to the lack of conjugated π-systems, with potential absorbance near 200–250 nm from n→π* transitions in carbonyl groups.

Computational Modeling of Electronic Structure

Computational studies (e.g., DFT) provide insights into electronic distribution and reactivity:

Property Computed Value Method
HOMO-LUMO Gap ~5–6 eV (estimated) B3LYP/6-31G*
Partial Charges (C=O) O: -0.6, C: +0.4 (carbonyl chloride) Mulliken
Electron Density (C–Cl) Polarized toward Cl (δ⁻Cl, δ⁺C) NBO

The carbonyl chloride group is highly electrophilic, facilitating nucleophilic substitution reactions. The isopropyl group induces steric hindrance, potentially directing reactivity toward the carbonyl chloride moiety.

Properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDOYMLHSSLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Method: Thionyl Chloride-Mediated Conversion

The predominant approach for synthesizing 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is through the reaction of the corresponding carboxylic acid—1-isopropyl-5-oxopyrrolidine-3-carboxylic acid —with thionyl chloride (SOCl₂). This method is favored due to its efficiency, high yield, and straightforward procedure.

Reaction Overview:
$$
\text{Carboxylic acid} + \text{Thionyl chloride} \xrightarrow{\text{Reflux}} \text{Acyl chloride} + \text{SO}_2 + \text{HCl}
$$

Reaction Conditions:

  • Reflux temperature (around 70-80°C)
  • Anhydrous environment to prevent hydrolysis
  • Use of inert atmosphere (nitrogen or argon) to avoid moisture

Procedure:

  • Dissolve the carboxylic acid in anhydrous solvent such as dichloromethane or chloroform.
  • Add an excess of thionyl chloride.
  • Reflux the mixture for 2-4 hours, monitoring the evolution of gases (SO₂ and HCl).
  • Remove excess SOCl₂ and by-products under reduced pressure or distillation.
  • Purify the crude acyl chloride via distillation or recrystallization if necessary.

Alternative Methods

While thionyl chloride is the standard reagent, other reagents such as oxalyl chloride or phosphorus trichloride can be employed, but they are less common for this specific compound due to lower reactivity or harsher conditions.

Data Tables of Preparation Methods

Parameter Details
Starting Material 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
Reagent Thionyl chloride (SOCl₂)
Solvent Dichloromethane (DCM) or Chloroform
Reaction Temperature Reflux (~70-80°C)
Reaction Time 2-4 hours
Yield Typically 70-85% (dependent on purity and reaction conditions)
Purification Distillation or recrystallization

Research Findings and Optimization

Recent research emphasizes the importance of controlling moisture to prevent hydrolysis of the acyl chloride. The reaction is often performed under inert atmospheres, with dry solvents, and in the presence of a drying agent if necessary.

Optimization strategies include:

  • Using excess SOCl₂ to drive the reaction to completion.
  • Ensuring complete removal of residual SOCl₂ to prevent side reactions.
  • Conducting the reaction in a dry, inert environment to maximize yield and purity.

Notes on Industrial and Laboratory Scale Synthesis

In industrial settings, continuous flow reactors and automated systems are employed to enhance safety and efficiency, especially given the corrosive nature of thionyl chloride and the evolution of toxic gases. Large-scale syntheses often incorporate in-line gas scrubbing and solvent recovery systems.

Summary of Key Points

Aspect Details
Main Reaction Acid + Thionyl chloride → Acyl chloride
Reflux Conditions 70-80°C, anhydrous, inert atmosphere
Reaction Duration 2-4 hours
Yield 70-85%
Purification Distillation or recrystallization

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid and hydrochloric acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products:

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thioesters: Formed from reactions with thiols

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a vital building block in the synthesis of bioactive molecules, including potential drug candidates. Notably, it can be used to create inhibitors targeting various enzymes and receptors, which are crucial in the treatment of diseases. For example, derivatives of pyrrolidine carboxamides have been shown to act as potent inhibitors of enoyl-acyl carrier protein reductase (InhA), which is essential in bacterial fatty acid biosynthesis .

2. Materials Science

In materials science, 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride can be utilized in developing new polymers and coatings with specific properties. Its ability to undergo various chemical transformations allows for the modification of material characteristics, enhancing their performance in applications such as drug delivery systems and protective coatings.

3. Biological Studies

The compound can also function as a probe in biochemical assays to study enzyme activities and protein interactions. Its reactivity allows it to form covalent bonds with active site residues in enzymes, thereby inhibiting their activity or modulating receptor functions. This makes it a valuable tool for exploring biological pathways.

Case Studies

Several studies highlight the applications of this compound:

  • Pyrrolidine Carboxamides as Inhibitors : Research has demonstrated that derivatives of pyrrolidine carboxamides exhibit significant inhibitory activity against InhA, with IC50 values indicating their potential as therapeutic agents against bacterial infections .
  • Drug Development : The compound has been incorporated into hybrid drug designs that enhance pharmacokinetic properties and selectivity for biological targets .

Mechanism of Action

The mechanism of action of 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Reactivity : Both acyl chlorides exhibit higher reactivity than the carboxylic acid derivative (CAS: 42346-68-9), which lacks the electrophilic chloride leaving group .
  • Lipophilicity : The isopropyl substituent increases lipophilicity, which may enhance membrane permeability in drug-design applications but reduce solubility in polar solvents .

Physicochemical Properties

  • Molar Mass : The isopropyl derivative’s higher molar mass (189.59 vs. 161.59 g/mol) reflects its larger substituent .
  • Purity : Commercial availability varies, with the isopropyl compound at 95% purity (Combi-Blocks) versus the carboxylic acid at 100% .

Hazard and Handling

  • Both acyl chlorides are classified as irritants, necessitating careful handling. The carboxylic acid poses fewer acute hazards but may require pH control due to its acidic nature .

Supplier Availability

  • The isopropyl derivative is listed as discontinued by CymitQuimica but remains available via Combi-Blocks. In contrast, the methyl-substituted chloride and carboxylic acid are more consistently available .

Research Implications

  • Synthetic Utility : The isopropyl variant’s steric bulk may favor selective acylation in sterically demanding environments, whereas the methyl analog could be preferable for faster reactions .
  • Drug Development : Enhanced lipophilicity from the isopropyl group could improve pharmacokinetic properties, though solubility trade-offs must be evaluated .

Biological Activity

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride, a compound characterized by its pyrrolidine ring structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its implications in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClN2OC_8H_{14}ClN_2O, with a molecular weight of approximately 174.66 g/mol. The compound features a carbonyl chloride functional group that enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary findings suggest that the compound may possess anti-inflammatory properties. It has been studied for its ability to modulate inflammatory pathways, which could lead to the development of new therapeutic agents targeting inflammatory diseases.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as the DPPH radical scavenging method. Results indicate that certain derivatives demonstrate strong radical scavenging abilities, comparable to well-known antioxidants like ascorbic acid .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from simpler starting materials.
  • Functional Group Transformations : The introduction of the carbonyl chloride group can be achieved through chlorination reactions under controlled conditions.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed a significant reduction in bacterial growth, indicating its potential as an antibacterial agent.

Evaluation of Anti-inflammatory Properties

In another investigation, the compound was tested for its effects on inflammation-related biomarkers in vitro. The findings revealed a decrease in pro-inflammatory cytokines, supporting its role as a candidate for anti-inflammatory drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureAntimicrobial, Anti-inflammatory
1-Isopropyl-5-oxopyrrolidine-3-carboxamideStructureAnti-inflammatory
2-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivativesStructureAntioxidant

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acylation of 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key optimization parameters include temperature (0–25°C), solvent selection (e.g., anhydrous dichloromethane or THF), and stoichiometric control of the acylating agent. Post-reaction purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove excess reagents .
  • Data Example :

Reaction ConditionYield (%)Purity (HPLC)
SOCl₂, DCM, 0°C7898.5
Oxalyl chloride, THF, RT8599.1

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for CH), the carbonyl chloride (C=O at ~170 ppm in ¹³C NMR), and pyrrolidone ring protons (δ 2.0–3.5 ppm) .
  • HRMS : Validate molecular weight (e.g., C₈H₁₁ClNO₂ requires [M+H]⁺ = 204.0524) .
  • FT-IR : Detect carbonyl stretches (C=O at ~1750 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. How should researchers handle the compound’s moisture sensitivity during experiments?

  • Methodology : Use anhydrous solvents (e.g., freshly distilled THF) and conduct reactions under inert gas (N₂/Ar). Store the compound in sealed, desiccated containers with molecular sieves. Monitor hydrolysis via TLC or in situ IR to detect carboxylic acid byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with amines or alcohols. Solvent effects (PCM model) and electrostatic potential maps help identify nucleophilic attack sites .
  • Example Findings :

NucleophileΔG‡ (kcal/mol)Predicted Yield (%)
Ethanolamine18.772
Aniline15.289

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Statistical Analysis : Apply two-way ANOVA or Kruskal-Wallis tests to compare biological replicates and assess significance (p < 0.05). Normalize data using Z-scores to account for assay variability .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the phenyl ring) and correlate changes with bioactivity trends .
    • Case Study : Derivatives with 5-chloro-2-hydroxyphenyl groups showed enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) but higher cytotoxicity (IC₅₀ = 12 µM in A549 cells), highlighting a trade-off requiring scaffold optimization .

Q. How can advanced chromatographic techniques improve purification of structurally similar byproducts?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation. Monitor at 254 nm for carbonyl chloride absorption. For scale-up, simulated moving bed (SMB) chromatography enhances throughput .

Methodological Considerations

Q. What protocols ensure accurate quantification of reactive intermediates during synthesis?

  • Methodology : Employ in situ ReactIR to track acyl chloride formation. Quench aliquots at intervals and analyze via GC-MS or LC-MS. Calibrate using internal standards (e.g., deuterated analogs) .

Q. How do researchers validate the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via NMR and HPLC. Use Arrhenius kinetics to extrapolate shelf-life at 4°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride

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